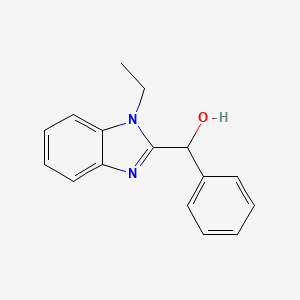
(1-ethyl-1H-benzimidazol-2-yl)(phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-ethyl-1H-benzimidazol-2-yl)(phenyl)methanol, also known as EBM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EBM is a white crystalline powder with a molecular formula of C17H16N2O and a molecular weight of 264.33 g/mol.
作用機序
The mechanism of action of (1-ethyl-1H-benzimidazol-2-yl)(phenyl)methanol is not fully understood. However, it has been suggested that this compound exerts its antimicrobial and antiviral activities by inhibiting the activity of enzymes involved in the replication of microorganisms and viruses. This compound has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS) and decrease the level of glutathione (GSH) in cancer cells, leading to apoptosis. This compound has also been found to inhibit the activity of enzymes involved in the biosynthesis of cholesterol and fatty acids, which may contribute to its anticancer activity.
実験室実験の利点と制限
(1-ethyl-1H-benzimidazol-2-yl)(phenyl)methanol has several advantages as a research tool. It is easy to synthesize, relatively stable, and exhibits potent antimicrobial, anticancer, and antiviral activities. However, this compound has some limitations as well. It is not soluble in water, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may hinder its development as a therapeutic agent.
将来の方向性
There are several future directions for the research on (1-ethyl-1H-benzimidazol-2-yl)(phenyl)methanol. First, further studies are needed to elucidate the mechanism of action of this compound. Second, the potential applications of this compound in other fields, such as agriculture and food preservation, should be explored. Third, the development of this compound as a therapeutic agent for various diseases, including cancer and viral infections, should be investigated. Fourth, the synthesis of this compound analogs with improved solubility and potency should be pursued. Finally, the safety and toxicity of this compound should be evaluated in animal models to determine its potential for clinical use.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound exhibits potent antimicrobial, anticancer, and antiviral activities and has several advantages as a research tool. However, further studies are needed to elucidate its mechanism of action and evaluate its safety and toxicity. The future directions for the research on this compound include exploring its potential applications in other fields, developing it as a therapeutic agent, and synthesizing this compound analogs with improved solubility and potency.
合成法
(1-ethyl-1H-benzimidazol-2-yl)(phenyl)methanol can be synthesized using a simple and efficient method. The synthesis of this compound involves the condensation of 2-phenyl-1H-benzimidazole with ethyl benzyl ketone in the presence of a base catalyst. The reaction takes place under reflux conditions and yields this compound as a white crystalline powder. The purity of the synthesized this compound can be improved by recrystallization.
科学的研究の応用
(1-ethyl-1H-benzimidazol-2-yl)(phenyl)methanol has been extensively studied for its potential applications in various fields. It has been found to exhibit antimicrobial, anticancer, and antiviral activities. This compound has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to induce apoptosis in cancer cells and inhibit the replication of viruses such as HIV and HCV.
特性
IUPAC Name |
(1-ethylbenzimidazol-2-yl)-phenylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-2-18-14-11-7-6-10-13(14)17-16(18)15(19)12-8-4-3-5-9-12/h3-11,15,19H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHLTXLLMBIWDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

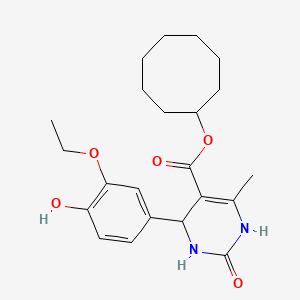

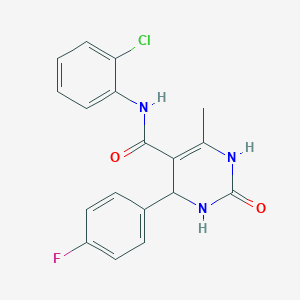
![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-N-isopropyl-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B5021711.png)
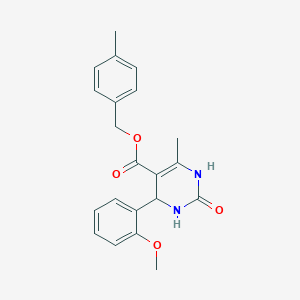
![4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl)benzamide](/img/structure/B5021725.png)
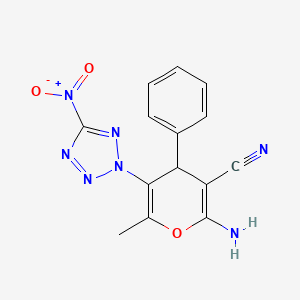
![1-(2-furylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine oxalate](/img/structure/B5021740.png)

![N-1,3-benzodioxol-5-yl-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5021748.png)
![1-[2-(2-bromoethoxy)ethoxy]-2,3-dimethylbenzene](/img/structure/B5021750.png)
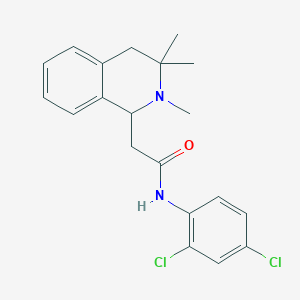
methanol](/img/structure/B5021769.png)
![N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide](/img/structure/B5021776.png)